Methyl 6-(tert-butylamino)-5-methylnicotinate

Description

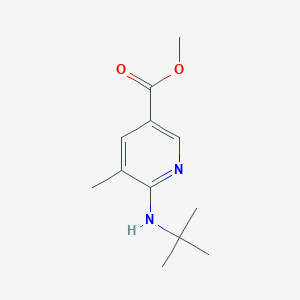

Methyl 6-(tert-butylamino)-5-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a tert-butylamino group at position 6, a methyl group at position 5, and a methoxycarbonyl group at position 2. This compound belongs to a class of substituted pyridines, which are notable for their structural diversity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 6-(tert-butylamino)-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-9(11(15)16-5)7-13-10(8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14) |

InChI Key |

QWFLLYBCYADZSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylamino)-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 6-(tert-butylamino)-5-methylnicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 6-(tert-butylamino)-5-methylnicotinate, the following structurally related compounds are analyzed based on substituent variations, physicochemical properties, and reported bioactivity:

Table 1: Structural and Functional Comparison

Key Observations :

This group may enhance metabolic stability compared to smaller substituents (e.g., methoxy in ). The methyl ester in this compound likely improves lipophilicity and membrane permeability relative to the carboxylic acid form (C₁₁H₁₆N₂O₂) .

Physicochemical Properties: The aldehyde-substituted analog (C₁₁H₁₅NO₂) has a lower molar mass (193.25 g/mol) and higher reactivity due to the aldehyde group, making it suitable for further functionalization . The cyano-substituted derivative (C₁₅H₂₁N₃O₃) exhibits a higher molar mass (291.35 g/mol) and crystallinity, as evidenced by its resolved crystal structure .

Bioactivity Insights: While direct data on this compound are unavailable, structurally complex molecules with tert-butylamino groups (e.g., the antibacterial compound in ) suggest that this substituent may play a role in targeting bacterial enzymes or receptors. The carboxylic acid analog (C₁₁H₁₆N₂O₂) may face solubility limitations in biological systems, whereas the methyl ester derivative could address this issue through prodrug strategies .

Biological Activity

Methyl 6-(tert-butylamino)-5-methylnicotinate (MTBMN) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of MTBMN, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTBMN is characterized by its unique molecular structure, which includes a methyl group, a tert-butylamino group, and a nicotinic acid derivative. The chemical formula is CHNO, and its molecular weight is approximately 252.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 252.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Vasodilatory Effects

Research indicates that MTBMN exhibits significant vasodilatory activity, which may be beneficial in treating cardiovascular diseases. In vitro studies have demonstrated that MTBMN can induce relaxation of vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. This effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS), which enhances nitric oxide (NO) production.

Antimicrobial Activity

MTBMN has also been assessed for its antimicrobial properties . Preliminary studies suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate that MTBMN could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Properties

Emerging evidence suggests that MTBMN may have neuroprotective effects . In animal models of neurodegenerative diseases, administration of MTBMN has been shown to reduce neuronal apoptosis and inflammation, potentially through the modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

The biological activities of MTBMN can be attributed to several mechanisms:

- Nitric Oxide Pathway : The vasodilatory effects are primarily mediated through the enhancement of NO production, which relaxes vascular smooth muscle.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria.

- Neuroprotective Mechanisms : MTBMN's ability to modulate neurotrophic factors suggests a role in promoting neuronal survival and function.

Case Study 1: Vasodilatory Activity in Animal Models

In a study assessing the vasodilatory effects of MTBMN in rat models, researchers observed significant reductions in systolic blood pressure following administration. The study utilized various dosages and measured the resultant changes in vascular tone using plethysmography techniques. Results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Case Study 2: Antimicrobial Efficacy Against MRSA

A recent investigation focused on the antimicrobial efficacy of MTBMN against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than those for conventional antibiotics, suggesting that MTBMN could be developed as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.